molecular formula C13H15F3N4O2 B6416703 tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034154-19-1

tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

Cat. No.: B6416703
CAS No.: 2034154-19-1
M. Wt: 316.28 g/mol
InChI Key: IDSIMUJUAAKORK-UHFFFAOYSA-N
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Description

Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate is a useful research compound. Its molecular formula is C13H15F3N4O2 and its molecular weight is 316.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.11471022 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate (CAS No. 2034154-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H15F3N4O2, with a molecular weight of 316.28 g/mol. This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating the electronic properties of the molecule.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring fused with a pyridine moiety, which contributes to its biological activity. The trifluoromethyl group at position 8 is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC13H15F3N4O2
Molecular Weight316.28 g/mol
CAS Number2034154-19-1
PurityTypically >95%
Complexity Rating411

Biological Activity

Research indicates that compounds containing triazole and pyridine structures exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored in several studies:

  • Antimicrobial Activity : Studies have shown that similar triazolo-pyridine derivatives possess significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group has been linked to enhanced potency against Chlamydia trachomatis, indicating that this compound may also demonstrate selective antimicrobial properties .
  • Anticancer Potential : Research on related compounds has suggested that they may inhibit specific protein kinases involved in cancer progression. For instance, derivatives containing triazole rings have been noted for their ability to inhibit c-Met protein kinase . This suggests that this compound could be a candidate for further anticancer studies.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the triazole and pyridine components can significantly affect biological activity. The trifluoromethyl substitution is critical for maintaining high potency and selectivity against specific targets .

Case Studies

A notable study examined the efficacy of triazolo-pyridine derivatives against Cryptosporidium parvum, with compounds exhibiting an EC50 as low as 0.17 μM . Such findings underscore the potential of this class of compounds in treating parasitic infections.

Another study focused on the antichlamydial activity of related compounds, demonstrating that specific structural features are crucial for efficacy without compromising host cell viability . This highlights the importance of continued exploration into the biological applications of this compound.

Properties

IUPAC Name

tert-butyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-9-18-19-10-8(13(14,15)16)5-4-6-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIMUJUAAKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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